molecular formula C13H12N2O5S B8436472 4-[[(4-Nitrophenyl)sulfonyl]amino]-3-methylphenol

4-[[(4-Nitrophenyl)sulfonyl]amino]-3-methylphenol

Cat. No. B8436472
M. Wt: 308.31 g/mol
InChI Key: BSKHVKYMDZSKHD-UHFFFAOYSA-N
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Patent
US04222948

Procedure details

To a stirred mixture of 4-amino-3-methylphenol (24 g, 0.2 mole) in 600 ml of pyridine was added all at once p-nitrobenzenesulfonyl chloride (Eastman) (45 g, 0.2 mole) followed by heating on a steam bath for 2 hours. The dark oily solution was poured into 4 liters of water and then treated with glacial acetic acid until acid. The tar crystallized on standing to give after filtration 67 g (100%) of brown solid. The entire sample was recrystallized from CH3NO2 to give 52 g of pure intermediate.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1)([O-:12])=[O:11].O.C(O)(=O)C>N1C=CC=CC=1>[N+:10]([C:13]1[CH:14]=[CH:15][C:16]([S:19]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=2[CH3:9])(=[O:21])=[O:20])=[CH:17][CH:18]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)C
Name
Quantity
600 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The tar crystallized
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtration 67 g (100%) of brown solid
CUSTOM
Type
CUSTOM
Details
The entire sample was recrystallized from CH3NO2

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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